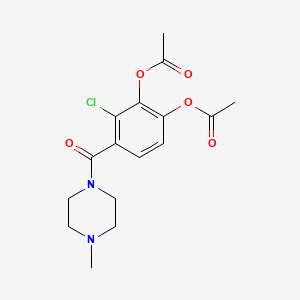
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate: is a complex organic compound that features a chloro-substituted phenylene ring with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate typically involves multiple steps:
Formation of the Phenylene Core: The phenylene core is synthesized through a series of aromatic substitution reactions. Starting with a chlorinated benzene derivative, the compound undergoes nitration, reduction, and subsequent substitution reactions to introduce the desired functional groups.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction. The phenylene core is reacted with 4-methylpiperazine under controlled conditions to form the desired product.
Acetylation: The final step involves the acetylation of the phenylene-piperazine compound using acetic anhydride in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are often employed.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenylene derivatives.
Scientific Research Applications
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in signal transduction pathways.
Pathways Involved: It modulates the activity of these targets, leading to altered cellular responses and physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxy-5-(4-methylpiperazine-1-carbonyl)phenylboronic acid: Similar structure but with a boronic acid group.
4-(4-Methylpiperazin-1-yl)phenylboronic acid: Contains a piperazine ring but lacks the chloro and carbonyl groups.
Uniqueness
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
CAS No. |
137054-48-9 |
|---|---|
Molecular Formula |
C16H19ClN2O5 |
Molecular Weight |
354.78 g/mol |
IUPAC Name |
[2-acetyloxy-3-chloro-4-(4-methylpiperazine-1-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C16H19ClN2O5/c1-10(20)23-13-5-4-12(14(17)15(13)24-11(2)21)16(22)19-8-6-18(3)7-9-19/h4-5H,6-9H2,1-3H3 |
InChI Key |
ZEBKIDJNBHMTJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)C(=O)N2CCN(CC2)C)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















